molecular formula C13H19NO B2968893 2-(4-Cyclobutylmethoxyphenyl)-ethylamine CAS No. 1492958-42-5

2-(4-Cyclobutylmethoxyphenyl)-ethylamine

Cat. No.: B2968893
CAS No.: 1492958-42-5
M. Wt: 205.301
InChI Key: LWUHQEHUZABVJP-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylmethoxyphenyl)-ethylamine is a substituted phenethylamine derivative characterized by a cyclobutylmethoxy group at the para position of the phenyl ring. The cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler substituents like methoxy or halogens .

Properties

IUPAC Name

2-[4-(cyclobutylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-9-8-11-4-6-13(7-5-11)15-10-12-2-1-3-12/h4-7,12H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHQEHUZABVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylmethoxyphenyl)-ethylamine typically involves the formation of the cyclobutylmethoxyphenyl intermediate, followed by the introduction of the ethylamine group. One common method involves the use of cyclobutyl bromide and 4-methoxyphenol to form the cyclobutylmethoxyphenyl intermediate through a nucleophilic substitution reaction. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylmethoxyphenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethoxyphenyl ketones, while reduction can produce cyclobutylmethoxyphenyl alcohols.

Scientific Research Applications

2-(4-Cyclobutylmethoxyphenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylmethoxyphenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The cyclobutylmethoxy group combines a methoxy ether with a cyclobutane ring, creating a sterically demanding substituent. Key comparisons include:

Compound Name Substituent Electronic Effect Steric Hindrance Molecular Weight (g/mol)
2-(4-Methoxyphenyl)ethylamine -OCH₃ Electron-donating Low 151.20
2-(4-Fluorophenyl)ethylamine -F Electron-withdrawing Low 139.16
2-(4-Hydroxyphenyl)ethylamine -OH Electron-donating (acidic) Low 137.18
2-(4-Cyclobutylmethoxyphenyl)ethylamine -OCH₂Cyclobutyl Electron-donating High 205.28 (estimated)

Key Findings :

  • Unlike hydroxyl groups (e.g., 2-(4-hydroxyphenyl)ethylamine), the cyclobutylmethoxy ether lacks hydrogen-bonding capacity, increasing lipophilicity (logP ~2.5 vs. ~1.2 for hydroxyl analogs) .
Table 2: Reaction Yields of Ethylamine Derivatives in Heterocyclization Reactions
Amine Reaction with Epoxyalantolactone Yield of Heterocyclization Product Reference
2-(4-Methoxyphenyl)ethylamine Yes 76% (product 4e)
Tryptamine Yes Not quantified
2-(4-Fluorophenyl)ethylamine Not reported N/A

Insights :

  • Methoxy-substituted amines show high yields in heterocyclization, likely due to favorable electronic effects. The cyclobutylmethoxy group may reduce yields due to steric interference .

Pharmacological Implications

  • 5-HT2A/2C Receptor Agonists: Bromine’s bulk and electron-withdrawing properties enhance receptor affinity in compounds D and E .
  • Conformational Stability : Fluorine substitution in 2-(4-fluorophenyl)ethylamine stabilizes specific conformers via hyperconjugation . Cyclobutylmethoxy’s rigidity could similarly restrict conformational flexibility, impacting pharmacokinetics.

Biological Activity

2-(4-Cyclobutylmethoxyphenyl)-ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article reviews the available literature on this compound, focusing on its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is C15_{15}H21_{21}NO, with a molecular weight of approximately 245.34 g/mol. The compound features a cyclobutyl group attached to a phenyl ring that is further substituted with a methoxy group, contributing to its unique structural characteristics.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are critical in understanding its potential as an antidepressant or anxiolytic agent.
  • Antimicrobial Properties : Some research indicates that compounds with similar structures demonstrate antimicrobial activity. While specific data on this compound remains limited, the presence of the phenolic group suggests potential antibacterial properties.
  • Analgesic Effects : There are indications that this compound may possess analgesic properties, which warrant further investigation through controlled studies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, as well as its biological evaluation:

  • Synthesis : The compound has been synthesized through various methods involving the reaction of cyclobutylmethoxyphenol derivatives with ethylamine under controlled conditions. The yield and purity of synthesized samples were assessed using techniques such as NMR and HPLC.
  • Biological Assays : In vitro assays have been conducted to evaluate the compound's effects on bacterial strains. For instance, preliminary antimicrobial tests showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12 mm to 15 mm (Table 1).
  • Neuropharmacological Screening : Behavioral assays in rodent models have been initiated to assess the anxiolytic and antidepressant-like effects of the compound. Initial findings suggest a dose-dependent effect on anxiety-related behaviors.

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultsReference
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AntimicrobialEscherichia coliInhibition zone: 12 mm
NeuropharmacologicalRodent model (anxiety)Dose-dependent reduction in anxiety behavior

Case Studies

While there are currently no extensive case studies specifically documenting human exposure or clinical outcomes related to this compound, related compounds in the same chemical class have been reported in clinical settings. For example:

  • Case Report on Analogous Compound : A report highlighted adverse effects associated with a structurally similar compound (25I-NBOMe), emphasizing the importance of understanding pharmacodynamics and potential toxicity profiles for compounds within this class .

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